molecular formula C20H37NO9 B611202 t-Boc-aminooxy-PEG6-propargyl CAS No. 2093152-83-9

t-Boc-aminooxy-PEG6-propargyl

Cat. No. B611202
M. Wt: 435.51
InChI Key: DQTCIKPJPWPYEY-UHFFFAOYSA-N
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Description

T-Boc-aminooxy-PEG6-propargyl is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

T-Boc-aminooxy-PEG6-propargyl can be used in the synthesis of PROTACs . The propargyl group can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular weight of t-Boc-aminooxy-PEG6-propargyl is 435.51 . Its molecular formula is C20H37NO9 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCONC(OC©©C)=O .


Chemical Reactions Analysis

T-Boc-aminooxy-PEG6-propargyl contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular weight of t-Boc-aminooxy-PEG6-propargyl is 435.51 . Its molecular formula is C20H37NO9 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCONC(OC©©C)=O .

Scientific Research Applications

1. Chemoselective Conjugation to Proteins

t-Boc-aminooxy-PEG6-propargyl is involved in the synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers. This process facilitates chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins, creating well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).

2. Synthesis of Chiral Propargylic Amines

The compound plays a role in the stereoselective synthesis of chiral t-Boc protected propargylic amines, derived from natural amino acids. This process provides a route to γ-stannylated (E)-allylamines, which are intermediates for synthesizing γ-functionalized allylic systems (Reginato et al., 1996).

3. Transglutaminase-mediated Protein PEGylation

t-Boc-aminooxy-PEG6-propargyl is utilized in transglutaminase-mediated PEGylation of proteins. This involves using a monodisperse Boc-PEG-NH2 for protein derivatization, facilitating the direct identification of PEGylation sites by mass spectrometry (Mero et al., 2009).

4. Surface Modification for Improved Thermal Conductivity

This compound is used in the functionalization of hexagonal boron nitride (h-BN) with polyethylene glycol (PEG) to enhance its dispersibility and compatibility with epoxy resin, thereby improving the thermal conductivity of composites (Yang et al., 2021).

5. Synthesis of Unusual Glycosyl Carbamates and Amino Acid Glycosides

It is instrumental in synthesizing glycosyl carbamates and amino acid glycosides from propargyl 1,2-orthoesters, offering a single-step process using gold catalysts (Shaikh et al., 2011).

6. Development of Blood Contacting Surfaces

t-Boc-aminooxy-PEG6-propargyl is used to create blood-contacting surfaces with resistance to nonspecific protein adsorption and clot-lysing properties. This involves the chemical modification of surfaces with poly(ethylene glycol) (PEG) and lysine (Chen et al., 2009).

7. Functionalization of Poly(2-oxazoline)s

This compound is used in the postpolymerization modification of Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) for biomedical applications. It allows the introduction of various functionalities, including propargyl groups, into PAOx for further chemical versatility (Mees & Hoogenboom, 2015).

8. Site-specific Conjugation in Protein Drugs

t-Boc-aminooxy-PEG6-propargyl is used in the synthesis of end-tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation, facilitating the development of protein drugs with enhanced stability and efficacy (Salmaso et al., 2009).

Future Directions

T-Boc-aminooxy-PEG6-propargyl is a promising compound in the field of drug development, particularly in the synthesis of PROTACs . Its ability to form a stable triazole linkage via click chemistry expands its potential applications in biomedical research .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCIKPJPWPYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136423
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-aminooxy-PEG6-propargyl

CAS RN

2093152-83-9
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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